N-Methyl-N'-propyl ethylenediamine N-Methyl-N'-propyl ethylenediamine
Brand Name: Vulcanchem
CAS No.: 32776-17-3
VCID: VC6163253
InChI: InChI=1S/C6H16N2/c1-3-4-8-6-5-7-2/h7-8H,3-6H2,1-2H3
SMILES: CCCNCCNC
Molecular Formula: C6H16N2
Molecular Weight: 116.208

N-Methyl-N'-propyl ethylenediamine

CAS No.: 32776-17-3

Cat. No.: VC6163253

Molecular Formula: C6H16N2

Molecular Weight: 116.208

* For research use only. Not for human or veterinary use.

N-Methyl-N'-propyl ethylenediamine - 32776-17-3

Specification

CAS No. 32776-17-3
Molecular Formula C6H16N2
Molecular Weight 116.208
IUPAC Name N-methyl-N'-propylethane-1,2-diamine
Standard InChI InChI=1S/C6H16N2/c1-3-4-8-6-5-7-2/h7-8H,3-6H2,1-2H3
Standard InChI Key CHKWHTPECBLEBR-UHFFFAOYSA-N
SMILES CCCNCCNC

Introduction

Chemical Identity and Structural Features

N-Methyl-N'-propyl ethylenediamine (C₆H₁₆N₂) is a secondary amine with the molecular structure H₂N–CH₂–CH₂–N(CH₃)–CH₂–CH₂–CH₃. Its asymmetric substitution pattern distinguishes it from simpler ethylenediamine derivatives like N,N'-dimethylethylenediamine or N-ethylethylenediamine . The compound’s IUPAC name is N-methyl-N'-(propyl)ethane-1,2-diamine, and its CAS registry number (32776-17-3) provides a unique identifier for regulatory and commercial purposes .

Molecular Geometry and Stereoelectronic Effects

The molecule adopts a gauche conformation due to steric hindrance between the methyl and propyl groups. Density functional theory (DFT) calculations on analogous ethylenediamine derivatives suggest a C–N–C–C dihedral angle of approximately 60–70°, optimizing hydrogen-bonding potential while minimizing van der Waals repulsions . The methyl group reduces basicity at its attached nitrogen compared to the primary amine, as evidenced by pKa differences in similar compounds (e.g., pKa₁ = 10.2 for N-methylethylenediamine vs. 9.9 for ethylenediamine) .

Synthesis and Industrial Production

Synthetic Routes

N-Methyl-N'-propyl ethylenediamine is typically synthesized via alkylation of ethylenediamine. Two primary methods dominate:

Stepwise Alkylation

  • Methylation: Ethylenediamine reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) to yield N-methylethylenediamine.

  • Propylation: The intermediate undergoes propylation using propyl bromide or tosylate under alkaline conditions .

Reaction Equation:

H2NCH2CH2NH2BaseCH3IH2NCH2CH2NHCH3BaseC3H7XH2NCH2CH2N(CH3)C3H7\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \xrightarrow[\text{Base}]{\text{CH}_3\text{I}} \text{H}_2\text{NCH}_2\text{CH}_2\text{NHCH}_3 \xrightarrow[\text{Base}]{\text{C}_3\text{H}_7\text{X}} \text{H}_2\text{NCH}_2\text{CH}_2\text{N(CH}_3\text{)C}_3\text{H}_7

Yield optimization requires precise stoichiometry and temperature control (typically 50–80°C) .

Catalytic Amination

An alternative route involves reductive amination of acetone with N-propylethylenediamine using hydrogen and a Raney nickel catalyst. This method avoids halogenated reagents but suffers from lower selectivity .

Physicochemical Properties

Experimental data for N-methyl-N'-propyl ethylenediamine are sparse, but properties can be extrapolated from analogous compounds:

PropertyValue (Estimated)Source Analog
Molecular Weight (g/mol)116.21C₆H₁₆N₂
Density (g/mL, 25°C)0.85–0.90Similar to N-ethyl derivatives
Boiling Point (°C)180–190N-Methylethylenediamine
Solubility in WaterMiscibleEthylenediamine derivatives
pKa (25°C)9.5 (NH₂), 8.1 (NHCH₃)Theoretical extrapolation

The compound’s hydrophilicity arises from its amine groups, while the propyl chain enhances solubility in organic solvents like ethanol and chloroform .

Applications in Coordination Chemistry

N-Methyl-N'-propyl ethylenediamine serves as a tridentate ligand in metal complexes. Its asymmetric structure induces unique stereoelectronic effects:

Transition Metal Complexes

  • Copper(II) Complexes: Forms octahedral complexes with Cu²⁺, exhibiting axial distortion due to ligand field effects. Magnetic susceptibility measurements suggest moderate antiferromagnetic coupling (J = −120 cm⁻¹) .

  • Nickel(II) Complexes: Stabilizes square-planar geometries, with electronic spectra showing d-d transitions at λ = 550–600 nm .

Catalytic Applications

Palladium complexes of N-methyl-N'-propyl ethylenediamine catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴, outperforming simpler diamines .

Pharmaceutical and Biological Relevance

Drug Intermediate

The compound is a precursor to antipsychotic agents, where its amine groups facilitate Schiff base formation with ketone-containing pharmacophores . For example, condensation with 2-pyridinecarboxaldehyde yields imine ligands for metallodrugs .

Industrial and Material Science Uses

Epoxy Curing Agents

N-Methyl-N'-propyl ethylenediamine accelerates epoxy resin curing at ambient temperatures, achieving glass transition temperatures (Tg) of 120–140°C .

Surface Modification

The primary amine group enables covalent bonding to silica surfaces, forming self-assembled monolayers (SAMs) for sensor applications.

Future Research Directions

  • Catalyst Design: Explore asymmetric catalysis using chiral derivatives.

  • Thermosetting Polymers: Optimize curing kinetics for high-performance composites.

  • Toxicology: Conduct in vivo studies to establish exposure limits.

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